![molecular formula C16H9N3O2S2 B13927816 (5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring fused with a thiazolidine-2,4-dione moiety, and a thiophene group attached to the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the condensation of 4-(thiophen-2-yl)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like phosphoinositide 3-kinase (PI3K) and amine oxidase, affecting signaling pathways related to cell growth and survival . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione: Shares a similar thiazolidine-2,4-dione moiety but with a quinoxaline ring instead of a quinazoline ring.
Quinazolinone derivatives: Compounds like 2-phenylquinazolin-4-one and 6,7-dimethoxyquinazoline have similar biological activities but different structural features.
Uniqueness
5-((4-(Thiophen-2-yl)quinazolin-6-yl)methylene)thiazolidine-2,4-dione is unique due to the presence of both a quinazoline ring and a thiazolidine-2,4-dione moiety, along with a thiophene group.
Biological Activity
The compound (5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action based on recent studies.
The molecular formula of the compound is C16H9N3O2S2 with a molecular weight of 339.4 g/mol. Its structure includes a thiazolidine ring and a quinazoline moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C16H9N3O2S2 |
Molecular Weight | 339.4 g/mol |
CAS Number | 1121529-23-4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including our compound of interest.
A study involving the synthesis and evaluation of various thiazolidine derivatives demonstrated their ability to inhibit key signaling pathways in cancer cells. Specifically, these compounds were found to target VEGFR-2 and EGFR tyrosine kinases, which are crucial in tumor growth and metastasis. The binding affinity of these compounds was assessed through molecular docking studies, revealing that the compound exhibited strong interactions with the active sites of these receptors.
Case Study: Cell Line Testing
In vitro testing against human tumor cell lines such as HepG2 (liver cancer), A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) showed varying degrees of cytotoxicity:
Cell Line | IC50 Value (µM) | Remarks |
---|---|---|
HepG2 | 10 | Most susceptible to treatment |
A549 | 15 | Moderate sensitivity |
MCF-7 | 20 | Lower sensitivity |
HCT-116 | 25 | Least affected |
The HepG2 cell line exhibited the highest sensitivity to the compound, indicating its potential as a therapeutic agent for hepatocellular carcinoma.
Antibacterial Activity
In addition to anticancer properties, thiazolidine derivatives have shown antibacterial effects. A study evaluated their activity against Staphylococcus epidermidis and found moderate antibiofilm activity associated with certain derivatives.
Mechanism of Antibacterial Action
The antibiofilm activity was attributed to inhibition of the YycG histidine kinase , which plays a critical role in bacterial virulence and antibiotic resistance. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Compound | MIC (µM) | Target Bacteria |
---|---|---|
TZD Derivative 1 | 50 | S. epidermidis RP62A |
TZD Derivative 2 | 100 | S. epidermidis RP62A |
These findings suggest that modifications to the thiazolidine structure can enhance antibacterial efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the thiazolidine ring significantly influence biological activity. For instance:
- Position 5 : Substituents like thiophenes enhance binding affinity to target proteins.
- Position 4 : Variations in side chains can modulate both anticancer and antibacterial activities.
Properties
Molecular Formula |
C16H9N3O2S2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-[(4-thiophen-2-ylquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H9N3O2S2/c20-15-13(23-16(21)19-15)7-9-3-4-11-10(6-9)14(18-8-17-11)12-2-1-5-22-12/h1-8H,(H,19,20,21) |
InChI Key |
NMNRWTSGPSQRGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4 |
Origin of Product |
United States |
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